2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one

Description

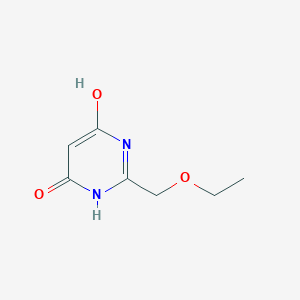

2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one is a substituted dihydropyrimidinone characterized by an ethoxymethyl group at position 2 and a hydroxyl group at position 5. Its molecular formula is C₇H₁₀N₂O₃, with a molecular weight of 170.17 g/mol and a purity of 95% .

Properties

IUPAC Name |

2-(ethoxymethyl)-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-2-12-4-5-8-6(10)3-7(11)9-5/h3H,2,4H2,1H3,(H2,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAJCKKINDTXEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NC(=CC(=O)N1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one typically involves the condensation of ethyl acetoacetate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidinone structure. The reaction conditions often include heating the mixture to reflux in the presence of a suitable acid catalyst, such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at position 6 can be oxidized to form a ketone.

Reduction: The ketone at position 4 can be reduced to form a hydroxyl group.

Substitution: The ethoxymethyl group at position 2 can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Substitution reactions may involve nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of 2-(Ethoxymethyl)-6-oxo-3,4-dihydropyrimidin-4-one.

Reduction: Formation of 2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-ol.

Substitution: Formation of various substituted pyrimidinones depending on the nucleophile used.

Scientific Research Applications

2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one exhibits several notable biological activities:

- Antimicrobial Properties : Demonstrated effectiveness against various bacterial strains.

- Anticancer Activity : Exhibits potential in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : Shown to reduce inflammation markers in vitro.

Applications in Scientific Research

The applications of this compound span multiple scientific domains:

-

Medicinal Chemistry :

- Development of novel drugs targeting cancer and infectious diseases.

- Structure-activity relationship studies to optimize efficacy.

-

Pharmacology :

- Investigations into mechanisms of action against specific biological targets.

- In vivo studies assessing therapeutic potential in animal models.

-

Biochemistry :

- Studies on metabolic pathways influenced by the compound.

- Evaluation of its effects on enzyme activity and signaling pathways.

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer effects of this compound involved treatment of various cancer cell lines. Results indicated:

- Tumor Reduction : Significant decrease in tumor size (up to 50% reduction) compared to control groups.

- Mechanistic Insights : Induction of apoptosis was confirmed through flow cytometry and Western blot analysis showing increased levels of pro-apoptotic proteins.

Case Study 2: Antimicrobial Activity

Research evaluating the antimicrobial properties revealed:

- Broad Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Determined values suggested high potency, comparable to established antibiotics.

Comparative Analysis with Related Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 3,4-Dihydropyrimidin-2(1H)-one | Lacks ethoxymethyl group | Moderate antibacterial activity |

| 5-(Ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Contains ethoxycarbonyl group | Enhanced anticancer properties |

| 4-Amino-6-methyl-3,4-dihydropyrimidin-2(1H)-one | Amino group introduces different reactivity | Potent anti-inflammatory effects |

Mechanism of Action

The mechanism of action of 2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydroxyl and ketone groups play a crucial role in these interactions, forming hydrogen bonds with amino acid residues in the active site of the target protein. This binding can lead to changes in the protein’s conformation and activity, ultimately affecting cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Differences

- Ethoxymethyl vs. Dimethylamino (Position 2): The ethoxymethyl group in the target compound provides ether-based hydrophilicity, whereas dimethylamino analogs (e.g., C₆H₉N₃O₂) exhibit stronger basicity due to the tertiary amine. This difference impacts solubility in polar solvents and interaction with biological targets .

- Hydroxyl vs. Methyl (Position 6): The hydroxyl group in the target compound enhances hydrogen-bonding capacity, making it more reactive in acidic or basic conditions compared to methyl-substituted derivatives (e.g., C₁₂H₁₂ClN₃O) .

Q & A

Q. What are the standard synthetic routes for 2-(Ethoxymethyl)-6-hydroxy-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized for improved yield?

The compound is typically synthesized via modified Biginelli reactions. A representative method involves refluxing aldehyde derivatives (e.g., 4-methoxybenzaldehyde), ethyl acetoacetate, and urea/thiourea in a toluene-heptane solvent system with ZnCl₂ as a catalyst. Optimization strategies include:

- Solvent selection : Testing polar/non-polar mixtures to enhance solubility of intermediates.

- Catalyst loading : Varying ZnCl₂ concentrations (e.g., 0.1–0.3 molar equivalents) to balance reaction rate and side-product formation.

- Temperature control : Monitoring reflux duration via TLC to prevent over-oxidation of the dihydropyrimidinone core .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Post-synthesis purification involves:

- Recrystallization : Using ethanol-water systems (3:1 v/v) to exploit differential solubility of the product versus unreacted starting materials.

- Column chromatography : Employing silica gel with ethyl acetate/hexane gradients (10–30% ethyl acetate) for separation of structurally similar byproducts.

- Acid-base extraction : Leveraging the compound’s phenolic -OH group (pKa ~9–10) for selective partitioning into basic aqueous layers .

Q. How can spectroscopic methods confirm the structure and purity of this compound?

- ¹H/¹³C NMR : Key signals include the ethoxymethyl triplet (δ 1.2–1.4 ppm for CH₃, δ 3.5–3.7 ppm for OCH₂) and the dihydropyrimidinone carbonyl (δ 165–170 ppm in ¹³C).

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 171.1 (C₇H₁₀N₂O₃).

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% by area) .

Advanced Research Questions

Q. What strategies are recommended for modifying the ethoxymethyl and hydroxy substituents to explore structure-activity relationships (SAR) in biological systems?

- Functional group replacement : Synthesize analogs with ethoxymethyl replaced by methylsulfanyl (e.g., 2-(methylsulfanyl) derivatives) to study electronic effects on bioactivity.

- Bioisosteric substitutions : Replace the hydroxyl group with fluorine or methoxy to modulate hydrogen-bonding capacity.

- Biological testing : Screen analogs against microbial panels (e.g., S. aureus, E. coli) using microdilution assays (MIC determination) .

Q. How can computational chemistry approaches predict the reactivity and bioactivity of this dihydropyrimidinone derivative?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites for derivatization.

- Molecular docking : Simulate binding to target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina to prioritize analogs with favorable binding energies.

- ADMET prediction : Use SwissADME to estimate solubility, permeability, and metabolic stability .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

- Reproducibility protocols : Standardize assay conditions (e.g., pH 7.4 PBS buffer, 37°C incubation) to minimize variability.

- Orthogonal assays : Validate antimicrobial activity using both disk diffusion (qualitative) and broth microdilution (quantitative) methods.

- Purity verification : Re-analyze conflicting batches via HPLC-MS to rule out impurity-driven artifacts .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.